2-Chloro-3-(3,4-dichlorophenyl)-1-propene

Description

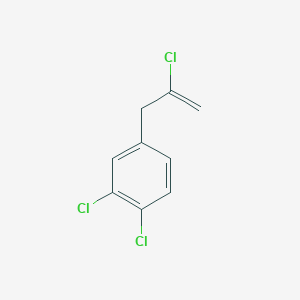

2-Chloro-3-(3,4-dichlorophenyl)-1-propene is a halogenated organic compound featuring a propene backbone substituted with chlorine at position 2 and a 3,4-dichlorophenyl group at position 2. Its molecular formula is C₉H₆Cl₃, with a molecular weight of 221.5 g/mol (CAS: 951892-52-7) .

Properties

IUPAC Name |

1,2-dichloro-4-(2-chloroprop-2-enyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl3/c1-6(10)4-7-2-3-8(11)9(12)5-7/h2-3,5H,1,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROWNNEXHKDHFHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC1=CC(=C(C=C1)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301245610 | |

| Record name | 1,2-Dichloro-4-(2-chloro-2-propen-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301245610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951892-97-0 | |

| Record name | 1,2-Dichloro-4-(2-chloro-2-propen-1-yl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951892-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dichloro-4-(2-chloro-2-propen-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301245610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(3,4-dichlorophenyl)-1-propene can be achieved through several methods. One common approach involves the reaction of 3,4-dichlorobenzyl chloride with allyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as distillation and crystallization are employed to obtain high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(3,4-dichlorophenyl)-1-propene undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Addition Reactions: The double bond in the propene chain can participate in addition reactions with various electrophiles and nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to facilitate substitution reactions.

Addition Reactions: Common reagents include hydrogen halides (e.g., HCl, HBr) and halogens (e.g., Br2, Cl2).

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while addition reactions can result in the formation of halogenated alkanes.

Scientific Research Applications

2-Chloro-3-(3,4-dichlorophenyl)-1-propene has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(3,4-dichlorophenyl)-1-propene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs with Varied Halogenation Patterns

(a) 2-Chloro-3-(2,4-dichlorophenyl)-1-propene (CAS: 951892-52-7)

- Molecular Formula : C₉H₇Cl₃

- Molecular Weight : 221.5 g/mol

- Key Differences: The dichlorophenyl group is substituted at positions 2 and 4 instead of 3 and 3. Such differences may influence binding affinity in biological systems or adsorption in environmental matrices .

(b) 2-Chloro-3-(3-chloro-4-fluorophenyl)-1-propene (CAS: 951888-14-5)

- Molecular Formula : C₉H₇Cl₂F

- Molecular Weight : 205.05 g/mol

- Key Differences : Replacement of one chlorine with fluorine introduces greater electronegativity, enhancing dipole moments and possibly improving metabolic stability. Fluorine’s smaller atomic radius may also reduce steric hindrance in molecular interactions .

(c) 3-(2-Chlorophenyl)-2-methyl-1-propene (CAS: 90794-46-0)

- Molecular Formula : C₁₀H₁₁Cl

- Molecular Weight : 166.65 g/mol

- Key Differences: A methyl group at position 2 and a single chlorine on the phenyl ring reduce halogenation density.

Functional Analog: Chalcone Derivatives with Dichlorophenyl Groups

Compounds such as (2E)-1-(3,4-dichlorophenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one () share the 3,4-dichlorophenyl moiety but incorporate a ketone group instead of a propene chain. These chalcones exhibit antimicrobial activity (MIC values: 0.25–27 µM), with electron-releasing substituents (e.g., methoxy, naphthyl) enhancing efficacy . In contrast, 2-Chloro-3-(3,4-dichlorophenyl)-1-propene lacks a ketone group, which may limit hydrogen-bonding interactions critical for enzyme inhibition.

Agrochemical Analogs: Urea Herbicides

Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea) and related urea herbicides share the 3,4-dichlorophenyl group but feature a urea backbone. These compounds inhibit photosynthesis in plants (IC₅₀: 0.1–1.0 µM) by blocking plastoquinone binding in photosystem II . While this compound lacks the urea functional group, its dichlorophenyl moiety may contribute to similar soil adsorption behavior, as chlorinated aromatics exhibit strong interactions with organic matter in tropical soils .

Physicochemical and Environmental Properties

Key Observations :

- The target compound’s higher molecular weight and chlorine content suggest greater environmental persistence compared to simpler chloropropenes like allyl chloride.

- Unlike 1,3-dichloropropene (a soil fumigant), the aromatic dichlorophenyl group may limit volatility, favoring adsorption over evaporation .

Biological Activity

2-Chloro-3-(3,4-dichlorophenyl)-1-propene is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a propene backbone substituted with chlorine and dichlorophenyl groups. Its molecular formula is C10H8Cl2, and it possesses unique chemical properties that influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of halogen substituents can enhance lipophilicity and alter binding affinities, leading to diverse biological effects:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thereby affecting metabolic pathways.

- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, modulating signaling pathways involved in cellular responses.

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Antimicrobial Properties : Studies indicate that the compound exhibits antimicrobial activity against various pathogens. For instance, it has been evaluated for its efficacy against Staphylococcus aureus and Escherichia coli.

- Anticancer Potential : Preliminary data suggest that it may possess anticancer properties, potentially through apoptosis induction or cell cycle arrest mechanisms.

Case Studies and Experimental Data

- Antimicrobial Efficacy : A study demonstrated that this compound showed significant inhibitory effects on bacterial growth with minimum inhibitory concentration (MIC) values ranging from 50 to 100 μg/mL against selected strains.

- Cytotoxicity Assays : In vitro assays on cancer cell lines indicated that the compound could induce cytotoxicity with IC50 values around 30 μM, suggesting its potential as a therapeutic agent in oncology .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Chloro-1-(3,4-dichlorophenyl)ethanone | Chloro and dichlorophenyl groups | Moderate antimicrobial activity |

| 3-(3,4-Dichlorophenyl)-2-methyl-1-propene | Methyl substitution instead of propene | Anticancer properties |

| 2-Chloro-3’,4’-difluoroacetophenone | Fluorine substitutions | Antimicrobial properties |

Applications in Scientific Research

The compound is being explored for various applications:

- Pharmaceutical Development : Its potential as a lead compound for drug development targeting microbial infections and cancer therapy is under investigation.

- Chemical Synthesis : Used as an intermediate in organic synthesis for producing more complex molecules.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.